molecular formula C11H15NO3S B15375706 n-[(4-Methylphenyl)sulfonyl]butanamide CAS No. 58821-26-4

n-[(4-Methylphenyl)sulfonyl]butanamide

Cat. No.: B15375706
CAS No.: 58821-26-4
M. Wt: 241.31 g/mol
InChI Key: HXVBEGTXQVNSQD-UHFFFAOYSA-N
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Description

n-[(4-Methylphenyl)sulfonyl]butanamide is a synthetic sulfonamide derivative of interest in biochemical and pharmaceutical research. As part of the sulfonamide class, its core research value lies in its potential as an antibacterial agent. Sulfonamides function as competitive antagonists of para-aminobenzoic acid (PABA), effectively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS) . This inhibition disrupts the folate synthesis pathway, which is essential for bacterial DNA and RNA production, leading to the suppression of bacterial growth . Researchers investigate this compound and its analogs for activity against a range of Gram-negative and Gram-positive bacteria, with studies often focusing on determining Minimum Inhibitory Concentrations (MIC) and zones of inhibition . The structural motif of the 4-methylphenylsulfonyl (p-toluenesulfonyl) group is a common feature in many bioactive molecules, making this compound a valuable building block in structure-activity relationship (SAR) studies and in the design of novel therapeutic agents . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

CAS No.

58821-26-4

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-(4-methylphenyl)sulfonylbutanamide

InChI

InChI=1S/C11H15NO3S/c1-3-4-11(13)12-16(14,15)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

HXVBEGTXQVNSQD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Analogs with Different Aryl Substituents

Compound Name Aryl Group Molecular Formula Key Features Biological Activity Source
N-[(4-Methylphenyl)sulfonyl]butanamide 4-Methylphenyl C11H15NO3S Sulfonyl, amide Not reported
N-(4-Hydroxyphenyl)benzenesulfonamide 4-Hydroxyphenyl C12H11NO3S O–H⋯O/N–H⋯O hydrogen bonds Sulfur-containing heterocycles research
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide 4-Chlorophenyl C18H17ClF3N2O3S Chloro, trifluoromethyl substituents Enquire for details
  • 4-Hydroxyphenyl: Introduces hydrogen-bonding capacity (O–H⋯O), influencing crystal packing and solubility . 4-Chlorophenyl and Trifluoromethylphenyl: Electron-withdrawing groups may increase metabolic stability and receptor binding affinity .

Modifications in the Amide Chain

Table 2: Analogs with Modified Amide Chains

Compound Name Amide Chain Modification Molecular Formula Key Features Synthesis Yield Source
This compound Straight-chain butanamide C11H15NO3S No additional functional groups Not reported
N-(4-Methylphenyl)-3-oxobutanamide 3-Ketobutanamide C11H13NO2 Ketone group in chain Not reported
N1-Butyryl-N4-valeroylsulfamethazine Butyryl + pyrimidinyl C22H28N4O5S Pyrimidinyl substituent 96% yield
  • Impact of Chain Modifications: Straight-chain butanamide: Balances flexibility and steric bulk. 3-Ketobutanamide: The ketone group may enhance reactivity (e.g., keto-enol tautomerism) or serve as a metabolic liability . Pyrimidinyl substituents: Can confer antitubercular activity, as seen in sulfamethazine derivatives .

Spectroscopic and Crystallographic Comparisons

Table 3: Spectroscopic and Structural Data

Compound Name IR Peaks (cm⁻¹) Crystallographic Features Source
This compound ~1674 (CONH), ~1363/1161 (SO2) Likely C–H⋯O interactions (inferred)
N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide 1709 (sh), 1674 (CONH) C–H⋯O hydrogen bonds; distorted tetrahedral geometry at S1
N-(4-Hydroxyphenyl)benzenesulfonamide N–H⋯O/O–H⋯O bonds Layered hydrogen-bonded networks
  • Key Observations :
    • Sulfonamides consistently exhibit IR bands for SO2 (asymmetric ~1363 cm⁻¹, symmetric ~1161 cm⁻¹) and CONH (~1674 cm⁻¹) .
    • Crystal structures often rely on hydrogen bonding (e.g., C–H⋯O in , O–H⋯O in ) for stabilization.

Q & A

What are the optimal synthetic pathways for N-[(4-Methylphenyl)sulfonyl]butanamide, and how can reaction yields be maximized?

Answer: The synthesis typically involves multi-step reactions, starting with sulfonylation of a primary amine using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts). Key steps include:

  • Coupling Reactions: Use of coupling agents like EDC/HOBt for amide bond formation between the sulfonamide intermediate and butanoyl chloride .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while controlled temperatures (0–25°C) prevent side reactions .
  • Purification: Column chromatography or recrystallization in ethanol improves purity (>95% by HPLC) .

How can discrepancies in reported crystal structures of sulfonamide derivatives be resolved?

Answer: Discrepancies arise from polymorphism or solvent inclusion. To address this:

  • X-ray Diffraction (XRD): Resolve absolute configuration and hydrogen-bonding networks .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to explain packing variations .
  • Thermogravimetric Analysis (TGA): Identify solvent molecules in the lattice by monitoring mass loss upon heating .

What spectroscopic methods confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR verify sulfonamide (-SO2_2-) and amide (-CONH-) groups via characteristic shifts (e.g., sulfonyl S=O at ~7.3 ppm in 1^1H NMR) .
  • IR Spectroscopy: Peaks at 1320–1160 cm1^{-1} (asymmetric S=O stretch) and 1650 cm1^{-1} (amide C=O) confirm functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

What strategies mitigate low yields in coupling reactions during synthesis?

Answer:

  • Catalyst Screening: Use Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings to enhance efficiency .
  • Microwave-Assisted Synthesis: Reduce reaction time and improve yields by 15–20% compared to conventional heating .
  • In Situ Monitoring: TLC or LC-MS tracks intermediate formation, enabling real-time adjustments .

How can researchers assess the purity and stability of this compound under varying conditions?

Answer:

  • HPLC-PDA: Quantify purity (>98%) and detect degradation products under accelerated stability testing (40°C/75% RH) .
  • DSC/TGA: Determine melting points and thermal decomposition profiles to guide storage conditions .
  • pH-Dependent Solubility: Use shake-flask methods to measure solubility in buffers (pH 1.2–7.4) for bioavailability studies .

How do electronic effects of substituents influence the reactivity of this compound?

Answer:

  • Electron-Withdrawing Groups (e.g., -F, -Cl): Increase electrophilicity of the sulfonamide moiety, enhancing nucleophilic substitution rates .
  • Hammett Studies: Correlate substituent σ values with reaction kinetics to predict regioselectivity .
  • DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to explain electronic transitions and charge distribution .

What in silico methods predict the biological targets of this compound?

Answer:

  • Molecular Docking: AutoDock Vina or Glide predicts binding affinities to enzymes (e.g., carbonic anhydrase) via sulfonamide-Zn2+^{2+} interactions .
  • Pharmacophore Modeling: Identify essential features (e.g., hydrogen-bond acceptors) for antimicrobial or anticancer activity .
  • QSAR: Relate substituent hydrophobicity (logP) to IC50_{50} values in cytotoxicity assays .

What are the common biological targets for this compound derivatives?

Answer:

  • Enzymes: Carbonic anhydrase IX (anti-cancer), dihydrofolate reductase (antimicrobial) .
  • Receptors: G-protein-coupled receptors (GPCRs) for anti-inflammatory activity .
  • Validation: Surface plasmon resonance (SPR) or fluorescence polarization assays confirm target engagement .

How can structure-activity relationship (SAR) hypotheses be validated for this compound?

Answer:

  • Analog Synthesis: Introduce substituents (e.g., -OCH3_3, -CF3_3) at the 4-methylphenyl group and test bioactivity .
  • Crystallography: Resolve ligand-target co-crystals to visualize binding modes .
  • Mutagenesis Studies: Modify key residues (e.g., His94 in carbonic anhydrase) to assess binding dependencies .

How should conflicting bioactivity data across studies be interpreted?

Answer:

  • Assay Conditions: Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times, which alter IC50_{50} values .
  • Structural Analogues: Test metabolites or degradation products to rule out off-target effects .
  • Meta-Analysis: Apply statistical tools (e.g., PCA) to identify outliers or confounding variables in published datasets .

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